molecular formula C9H9FN2 B13116124 (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile CAS No. 870849-70-0

(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile

Cat. No.: B13116124
CAS No.: 870849-70-0
M. Wt: 164.18 g/mol
InChI Key: GLURPDBYZSVCJQ-LURJTMIESA-N
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Description

(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile is a chiral organic compound that features a fluorine atom and a nitrile group attached to a benzene ring, with an aminoethyl substituent

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include oximes, primary amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may interact with lipid bilayers, altering their charge and ion permeability, which can affect the activity of membrane-associated proteins . This interaction can lead to various biological effects, including antiviral activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile include:

  • (S)-3-(1-Aminoethyl)-phenol
  • (S)-3-(1-Aminoethyl)aniline
  • (S)-3-(1-Aminoethyl)-pyridin-1-ium

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorine atom and the nitrile group, which confer unique chemical properties and reactivity.

Properties

CAS No.

870849-70-0

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3/t6-/m0/s1

InChI Key

GLURPDBYZSVCJQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)C#N)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C#N)N

Origin of Product

United States

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